molecular formula C18H17N3O3 B2845343 N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide CAS No. 852136-74-4

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide

Cat. No. B2845343
CAS RN: 852136-74-4
M. Wt: 323.352
InChI Key: ASYXSQOVSRKUER-UHFFFAOYSA-N
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Description

“N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . The indole nucleus is found in many important synthetic drug molecules and has been associated with a variety of clinical and biological applications .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been associated with anti-inflammatory activity. This could potentially be applied to the development of new drugs for the treatment of inflammatory diseases .

Anticancer Activity

Indole derivatives have shown potential in the field of anticancer research. The indole nucleus has been found in many important synthetic drug molecules used in cancer treatment .

Antioxidant Activity

A study synthesized a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity, which could potentially be applied to the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives have been reported to possess antitubercular activity. This could potentially be applied to the development of new drugs for the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have been associated with antidiabetic activity. This could potentially be applied to the development of new drugs for the treatment of diabetes .

Antimalarial Activity

Indole derivatives have been reported to possess antimalarial activity. This could potentially be applied to the development of new drugs for the treatment of malaria .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide” and similar compounds could be of interest for future research in drug development.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context within which the compound is acting.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-8-15-9-14(4-7-17(15)20-12)11-19-18(22)10-13-2-5-16(6-3-13)21(23)24/h2-9,20H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYXSQOVSRKUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319871
Record name N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide

CAS RN

852136-74-4
Record name N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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